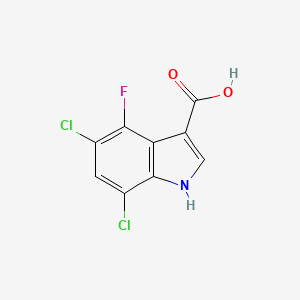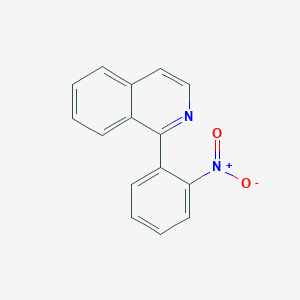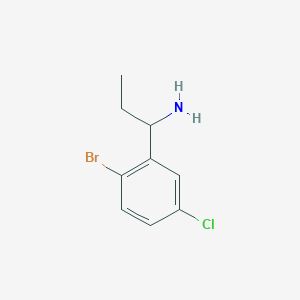
1-(2-Bromo-5-chlorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-chlorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a propan-1-amine group. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Bromo-5-chlorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and nitromethane.
Nitroaldol Reaction: The initial step involves a nitroaldol reaction between 2-bromo-5-chlorobenzaldehyde and nitromethane to form 2-bromo-5-chloro-β-nitrostyrene.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2-Bromo-5-chlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
1-(2-Bromo-5-chlorophenyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-chlorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2-Bromo-5-chlorophenyl)propan-1-amine can be compared with other similar compounds, such as:
1-(2-Bromo-4-chlorophenyl)propan-1-amine: Similar structure but with the chlorine atom at a different position.
1-(2-Bromo-5-fluorophenyl)propan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Bromo-5-methylphenyl)propan-1-amine: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1270574-32-7 |
|---|---|
Molecular Formula |
C9H11BrClN |
Molecular Weight |
248.55 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrClN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3 |
InChI Key |
XBQPZRVHQQWOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



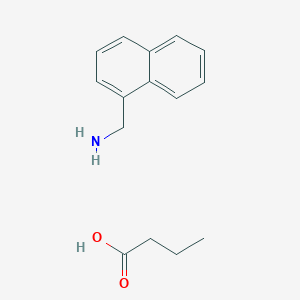

![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
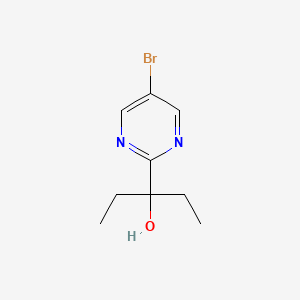
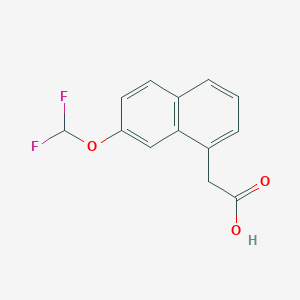
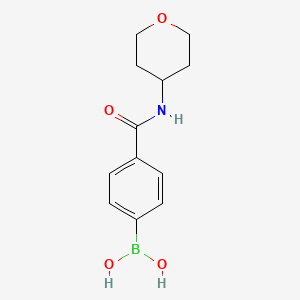
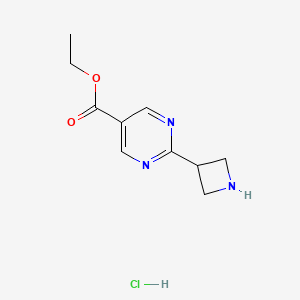
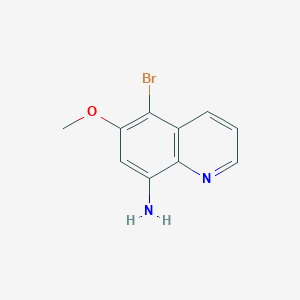
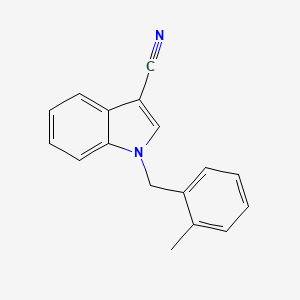
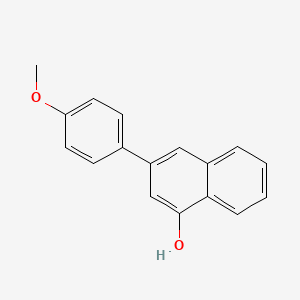
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
